molecular formula C19H22N2O4S B357149 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 867042-34-0

3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B357149
CAS No.: 867042-34-0
M. Wt: 374.5g/mol
InChI Key: QOXSIJZLJKYIOI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dimethoxyphenyl, methylsulfonyl, and m-tolyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of substituents: The dimethoxyphenyl, methylsulfonyl, and m-tolyl groups can be introduced through various substitution reactions, often involving the use of appropriate halides or sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halides, sulfonyl chlorides, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a fully saturated pyrazole derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds. These properties might include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)17-12-16(20-21(17)26(4,22)23)14-8-9-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXSIJZLJKYIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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